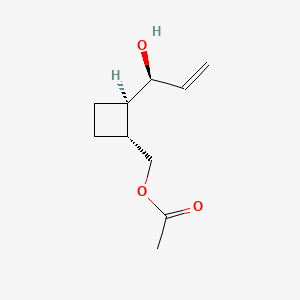
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate is a complex organic compound featuring a cyclobutane ring, a hydroxyallyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of ((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate may involve large-scale flow microreactor systems or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Flow microreactor systems are often preferred due to their efficiency and reduced waste generation .
化学反応の分析
Types of Reactions
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyallyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyallyl group may yield aldehydes or ketones, while reduction of the acetate ester will produce the corresponding alcohol.
科学的研究の応用
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate involves its interaction with specific molecular targets. The hydroxyallyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclobutyl methyl acetate: Lacks the hydroxyallyl group, resulting in different reactivity and applications.
(1R,2R)-2-((S)-1-Hydroxyethyl)cyclobutyl)methyl acetate: Similar structure but with an ethyl group instead of an allyl group, leading to different chemical properties.
Uniqueness
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate is unique due to the presence of both the hydroxyallyl group and the cyclobutane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
[(1R,2R)-2-[(1S)-1-hydroxyprop-2-enyl]cyclobutyl]methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-3-10(12)9-5-4-8(9)6-13-7(2)11/h3,8-10,12H,1,4-6H2,2H3/t8-,9+,10-/m0/s1 |
InChIキー |
QUVWYOMVPMYPJD-AEJSXWLSSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1CC[C@H]1[C@H](C=C)O |
正規SMILES |
CC(=O)OCC1CCC1C(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)
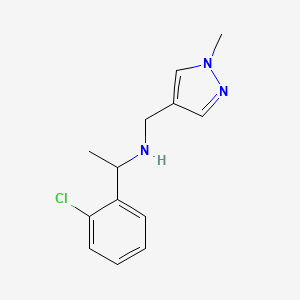

![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
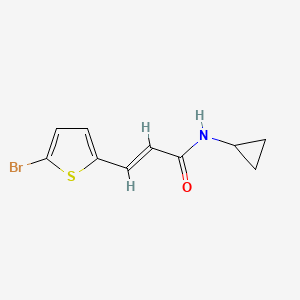
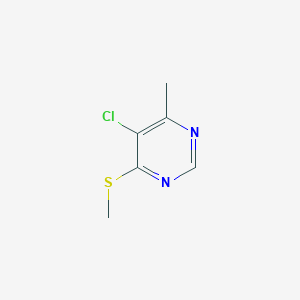


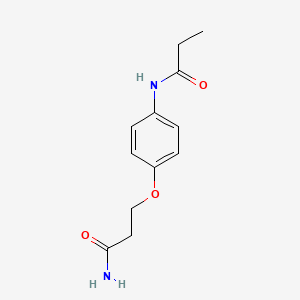
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)

![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)

